![molecular formula C23H22O5S B127251 Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- CAS No. 141420-50-0](/img/structure/B127251.png)
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- is a chemical compound commonly known as EMD 57033. It is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) and has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
EMD 57033 selectively inhibits the enzyme Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs) in the body. EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-, EMD 57033 increases the levels of EETs in the body, which can lead to beneficial effects on various physiological processes.
Biochemische Und Physiologische Effekte
EMD 57033 has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of EETs in various tissues, including the heart, liver, and kidney. In addition, EMD 57033 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to have analgesic effects by reducing pain sensitivity in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMD 57033 for lab experiments is its selectivity for Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-. This allows researchers to study the effects of inhibiting Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- specifically, without affecting other enzymes or pathways. However, one limitation of EMD 57033 is its relatively low potency compared to other Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- inhibitors. This can make it more difficult to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on EMD 57033. One area of interest is its potential use in the treatment of hypertension. EETs have been shown to have beneficial effects on blood pressure regulation, and Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- inhibitors like EMD 57033 may be able to enhance these effects. Another potential area of research is the use of EMD 57033 in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential use of EMD 57033 in the treatment of pain, particularly neuropathic pain.
Synthesemethoden
The synthesis of EMD 57033 involves a multi-step process that includes the reaction of 4-(phenylmethoxy)benzaldehyde with 4-bromobenzene-1-sulfonyl chloride to form 4-[[4-(phenylmethoxy)phenyl]sulfonyl]benzaldehyde. The resulting compound is then reacted with 2-(chloromethyl)oxirane in the presence of a base to yield EMD 57033.
Wissenschaftliche Forschungsanwendungen
EMD 57033 has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. In addition, EMD 57033 has been found to have beneficial effects on cardiovascular function and blood pressure regulation.
Eigenschaften
CAS-Nummer |
141420-50-0 |
|---|---|
Produktname |
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- |
Molekularformel |
C23H22O5S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-methyl-2-[[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C23H22O5S/c1-23(17-28-23)16-27-20-9-13-22(14-10-20)29(24,25)21-11-7-19(8-12-21)26-15-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 |
InChI-Schlüssel |
UIZMKKCVKQEXMO-UHFFFAOYSA-N |
SMILES |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Andere CAS-Nummern |
141420-50-0 |
Synonyme |
4-Benzyloxy-4''-(2,3-epoxy-2-methylpropoxy)-diphenylsulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



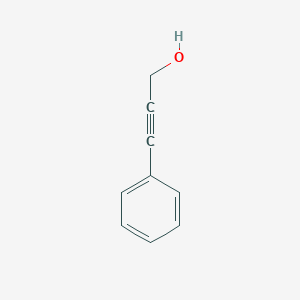
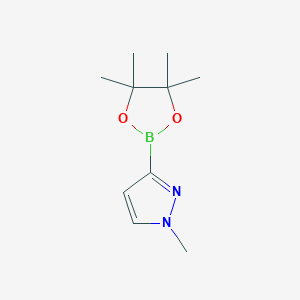
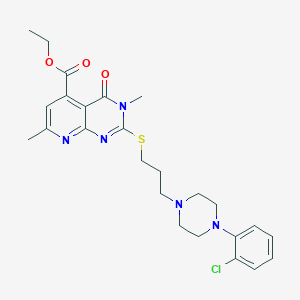
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
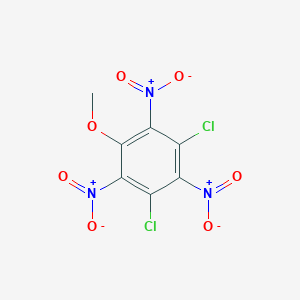
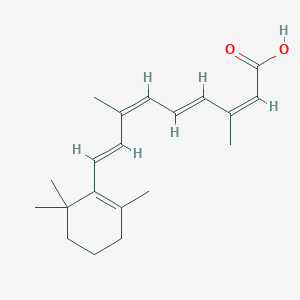
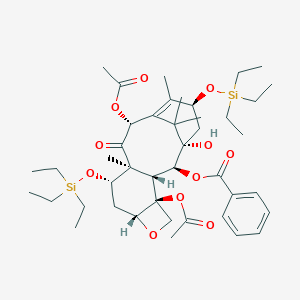
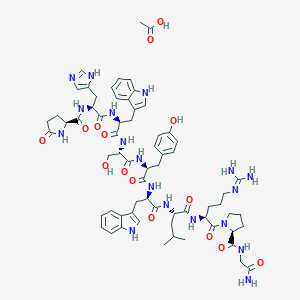
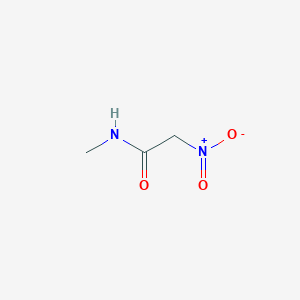
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
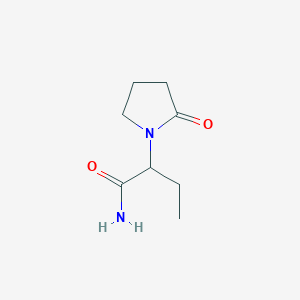
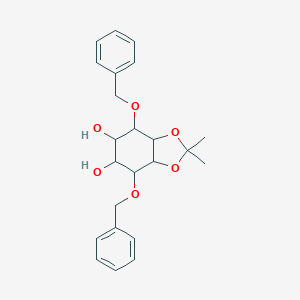
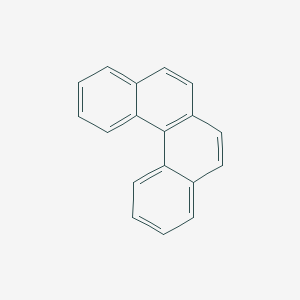
![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)